3,5-bis(4-aminophenoxy)benzoic Acid
Overview
Description
3,5-bis(4-aminophenoxy)benzoic Acid: is an organic compound with the molecular formula C19H16N2O4 and a molecular weight of 336.35 g/mol . It is characterized by the presence of two aminophenoxy groups attached to a benzoic acid core. This compound is typically found as a white to light orange or yellow powder to crystal .
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through hydrogen bonding and π⋯π stacking interactions .
Pharmacokinetics
The compound is reported to be soluble in acetone , which may influence its bioavailability.
Result of Action
Some studies suggest that the compound may have antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-bis(4-aminophenoxy)benzoic Acid generally involves the condensation of phenol with two equivalents of 4-aminobenzoic acid via the diazonium salt reaction . The process begins with the formation of a diazonium salt from nitrous acid and an amine, which is then reacted with a phenolic compound to produce the desired product. This reaction can be performed in one step or multiple steps, depending on the desired product .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced under inert gas conditions to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-bis(4-aminophenoxy)benzoic Acid can undergo oxidation reactions, particularly at the amino groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3,5-bis(4-aminophenoxy)benzoic Acid is used as a building block in the synthesis of polymers and advanced materials. It is particularly valuable in the preparation of polyimides and other high-performance polymers.
Biology and Medicine:
Industry:
The compound is used in the production of composite materials, including conductive films and polyimide aerogels with low dielectric constants and high insulation properties .
Comparison with Similar Compounds
- 3,5-bis(4-hydroxyphenoxy)benzoic Acid
- 3,5-bis(4-methoxyphenoxy)benzoic Acid
- 3,5-bis(4-nitrophenoxy)benzoic Acid
Comparison:
3,5-bis(4-aminophenoxy)benzoic Acid is unique due to the presence of amino groups, which provide additional reactivity and potential for hydrogen bonding compared to its hydroxyl, methoxy, and nitro analogs. This makes it particularly useful in applications requiring strong interactions with other molecules, such as in drug discovery and polymer synthesis .
Properties
IUPAC Name |
3,5-bis(4-aminophenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-13-1-5-15(6-2-13)24-17-9-12(19(22)23)10-18(11-17)25-16-7-3-14(21)4-8-16/h1-11H,20-21H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKOSOUTWDOOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
195189-46-9 | |
Record name | Benzoic acid, 3,5-bis(4-aminophenoxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195189-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50457767 | |
Record name | 3,5-bis(4-aminophenoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195189-45-8 | |
Record name | 3,5-bis(4-aminophenoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(4-aminophenoxy)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3,5-Bis(4-aminophenoxy)benzoic acid in materials science?
A: this compound (3,5-BAPBA) is a tri-functional monomer primarily utilized in the synthesis of hyperbranched polymers, specifically aromatic polyamides. [, , , , , , ] Due to its AB2 structure, where A represents an amino group and B represents a carboxylic acid group, it can undergo polycondensation reactions to form highly branched macromolecules.
Q2: How does the structure of 3,5-BAPBA contribute to the properties of the resulting polymers?
A: The hyperbranched architecture arising from the AB2 structure of 3,5-BAPBA leads to polymers with unique characteristics compared to their linear counterparts. These include excellent solubility in various solvents [, , ], high thermal stability with decomposition temperatures exceeding 400°C [], and good film-forming properties [, ].
Q3: What are the typical methods for synthesizing hyperbranched polyamides from 3,5-BAPBA?
A: Hyperbranched polyamides can be synthesized from 3,5-BAPBA using both thermal polymerization [] and direct polycondensation methods. [, , , ] Direct polycondensation usually employs condensing agents like triphenyl phosphite and pyridine in solvents like N-methyl-2-pyrrolidone (NMP). [, ]
Q4: Can the properties of hyperbranched polyamides derived from 3,5-BAPBA be further tailored?
A: Yes, copolymerization of 3,5-BAPBA with other monomers, such as 3-(4-aminophenoxy)benzoic acid (AB monomer), allows for fine-tuning of the polymer properties. [, ] By adjusting the feed ratio of the AB and AB2 monomers, properties like glass transition temperature, softening points, and solubility can be modified. [, ]
Q5: Are there analytical techniques used to characterize the structure of hyperbranched polyamides made from 3,5-BAPBA?
A: Yes, spectroscopic techniques like Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR) are crucial for confirming the structure of the resulting polymers. [, , , , ] These techniques provide information about the presence of specific functional groups and the arrangement of different repeating units within the polymer chain.
Q6: Has 3,5-BAPBA been used in the development of any specific applications beyond basic research?
A: Research has shown potential for using 3,5-BAPBA derived polymers as proton exchange membranes (PEMs) in fuel cells. [, ] Specifically, sulfonated polyimides containing 3,5-BAPBA units have been investigated for this purpose due to their high proton conductivity, good mechanical strength, and potential for crosslinking to enhance stability. [, ]
Q7: What are the potential advantages of using 3,5-BAPBA derived PEMs in fuel cells?
A: Studies indicate that introducing specific functional groups, such as triazole and carbazole groups, alongside 3,5-BAPBA in the polyimide structure, can significantly enhance proton conductivity, particularly at low humidity. [] This is a critical factor for improving the performance and efficiency of fuel cells.
Q8: Are there any challenges or limitations associated with the use of 3,5-BAPBA in material synthesis?
A: One challenge in hyperbranched polymer synthesis is controlling the degree of branching (DB), which directly influences the polymer's properties. [] Research suggests a critical molecular weight exists, above which DB becomes independent of molecular weight. [] Understanding and manipulating this relationship is essential for optimizing polymer design for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.